molecular formula C12H14N2O3 B12174217 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide

2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide

Cat. No.: B12174217
M. Wt: 234.25 g/mol
InChI Key: BQPRCANMYXNHBL-UHFFFAOYSA-N
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Description

2-(2-(Allylamino)-2-oxoethoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allylamino group, an oxoethoxy linkage, and a benzamide core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-aminobenzamide with allyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-(2-(Allylamino)-2-oxoethoxy)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Allylamino)-2-oxoethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Allylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzamide core can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Shares the benzamide core but lacks the allylamino and oxoethoxy groups.

    N-(2-Allylphenyl)benzamide: Similar structure but with different functional groups.

    2-(2-Oxoethoxy)benzamide: Lacks the allylamino group.

Uniqueness

2-(2-(Allylamino)-2-oxoethoxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allylamino group enhances its ability to form hydrogen bonds, while the oxoethoxy linkage provides additional sites for chemical modification .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide

InChI

InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15)

InChI Key

BQPRCANMYXNHBL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

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